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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)aniline

Cat. No.: B185862

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

4-(2-Methoxyphenoxy)aniline is a key organic intermediate characterized by a diaryl ether
linkage, positioning it as a valuable scaffold in the synthesis of complex molecules. Its unique
structural features, combining an aniline moiety with a methoxy-substituted phenoxy group,
make it a versatile building block, particularly in the fields of medicinal chemistry and materials
science. The presence of the reactive amine group allows for a wide range of chemical
transformations, enabling the construction of diverse molecular architectures with potential
biological activity. This guide provides a comprehensive overview of the properties, synthesis,
and applications of 4-(2-methoxyphenoxy)aniline, with a focus on its role in the development
of targeted therapeutics.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of 4-(2-
methoxyphenoxy)aniline is essential for its effective use in synthesis and for the
characterization of its derivatives.

Table 1: Physicochemical Properties of 4-(2-
Methoxyphenoxy)aniline
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Property Value Reference

IUPAC Name 4-(2-methoxyphenoxy)aniline [1]

CAS Number 13066-01-8 [1]

Molecular Formula C13H13NO2 [1]

Molecular Weight 215.25 g/mol [1]
COC1=CC=CC=C10C2=CC=

SMILES [1]
C(C=C2)N
XFOFRBMGVDBINH-

InChliKey [1]
UHFFFAOYSA-N

XLogP3-AA 2.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

ydrog p 3 1]

Count

Rotatable Bond Count 3 [1]

Spectrum Type Key Peaks/Signals Reference

13C NMR

Spectral data available on
PubChem.

[1]

Mass Spectrometry

Major peaks at m/z 215, 120,
108.

[1]

Infrared (IR) Spectroscopy

Vapor phase IR spectrum
available on PubChem.

[1]

Synthesis of 4-(2-Methoxyphenoxy)aniline

The synthesis of 4-(2-methoxyphenoxy)aniline is typically achieved through cross-coupling

reactions that form the diaryl ether bond. The most common and effective methods are the

Ullimann condensation and the Buchwald-Hartwig amination.
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Synthetic Workflow
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Synthetic routes to 4-(2-methoxyphenoxy)aniline.

Experimental Protocols

While a specific protocol for 4-(2-methoxyphenoxy)aniline is not readily available, the
following are representative procedures for the Ullmann condensation and Buchwald-Hartwig
amination, which can be adapted for its synthesis.

1. Ullmann Condensation (Adapted from a similar synthesis)
This protocol is based on the copper-catalyzed coupling of a phenol with an aryl halide.[2][3]
e Reagents and Materials:

o 2-Methoxyphenol

o 4-Bromoaniline

o Copper(l) iodide (Cul)

o Potassium carbonate (K2CO3)

o N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Brine

o Anhydrous sodium sulfate

o Silica gel for column chromatography
e Procedure:

o To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-
methoxyphenol (1.1 equivalents), 4-bromoaniline (1.0 equivalent), copper(l) iodide (0.1
equivalents), and potassium carbonate (2.0 equivalents).

o Add anhydrous N,N-dimethylformamide (DMF) to the flask.
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o Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere
(e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
o Combine the organic layers and wash with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by silica gel column chromatography using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexane) to afford 4-(2-
methoxyphenoxy)aniline.

2. Buchwald-Hartwig Amination (General Protocol)
This palladium-catalyzed reaction is another powerful method for forming C-N bonds.[4][5]
e Reagents and Materials:

o 2-Methoxyphenol

o 4-Bromoaniline

o Palladium(ll) acetate (Pd(OAc)2)

o 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand

o Cesium carbonate (Cs2COs) or sodium tert-butoxide (NaOtBu)

o Anhydrous toluene

o Ethyl acetate

o Saturated aqueous ammonium chloride
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o Anhydrous magnesium sulfate

o Silica gel for column chromatography

e Procedure:

o In a flame-dried Schlenk flask under an inert atmosphere, combine palladium(ll) acetate
(0.02 equivalents) and BINAP (0.03 equivalents) in anhydrous toluene. Stir the mixture at
room temperature for 15 minutes.

o To this catalyst mixture, add 2-methoxyphenol (1.2 equivalents), 4-bromoaniline (1.0
equivalent), and cesium carbonate (1.5 equivalents).

o Heat the reaction mixture to reflux (approximately 110 °C) and stir for 8-16 hours,
monitoring the reaction by TLC.

o Once the reaction is complete, cool the mixture to room temperature and filter it through a
pad of Celite, washing with ethyl acetate.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium
chloride and then with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

o Purify the crude product by silica gel column chromatography to yield 4-(2-
methoxyphenoxy)aniline.

Applications in Medicinal Chemistry: A Building
Block for Kinase Inhibitors

The 4-anilino-quinazoline scaffold is a well-established pharmacophore in the design of kinase
inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and
vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7] These receptors are crucial
components of signaling pathways that regulate cell proliferation, survival, and angiogenesis,
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and their dysregulation is a hallmark of many cancers. 4-(2-Methoxyphenoxy)aniline serves
as a key building block for the synthesis of these potent and selective inhibitors.

Targeted Signaling Pathways
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Targeted signaling pathways for inhibitors derived from 4-(2-methoxyphenoxy)aniline.
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General Synthesis of 4-Anilinoquinazoline Kinase
Inhibitors

The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic aromatic
substitution of a 4-chloroquinazoline with the corresponding aniline.
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4
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General synthesis of 4-anilinoquinazoline inhibitors.

Biological Evaluation of Derivatives

Derivatives of 4-(2-methoxyphenoxy)aniline incorporated into a 4-anilinoquinazoline scaffold
have been evaluated for their inhibitory activity against EGFR and VEGFR-2, as well as their
anti-proliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized
compounds against EGFR and VEGFR-2 kinases.

o Materials:
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o Recombinant human EGFR and VEGFR-2 kinase domains
o ATP

o Substrate peptide (e.qg., poly(Glu, Tyr) 4:1)

o Synthesized inhibitor compounds

o Kinase buffer

o ADP-Glo™ Kinase Assay kit (Promega) or similar

o 96-well plates

o Plate reader

» Procedure:
o Prepare a series of dilutions of the inhibitor compounds in DMSO.
o In a 96-well plate, add the kinase, substrate, and inhibitor solution in kinase buffer.
o Initiate the kinase reaction by adding ATP.
o Incubate the plate at 30 °C for 1 hour.

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay
system according to the manufacturer's instructions.

o The luminescence signal, which is proportional to the amount of ADP generated, is
measured using a plate reader.

o Calculate the percentage of inhibition for each compound concentration and determine the
ICso value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell
lines.
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e Materials:
o Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer)[8]

o Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics

o Synthesized inhibitor compounds
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o DMSO
o 96-well cell culture plates
o Microplate reader
» Procedure:

o Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.

o Treat the cells with various concentrations of the inhibitor compounds and incubate for 72
hours.

o Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert
the yellow MTT to purple formazan crystals.

o Remove the medium and dissolve the formazan crystals in DMSO.
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each treatment and determine the 1Cso value
(the concentration of the compound that causes 50% inhibition of cell growth).

Table 3: Biological Activity of Representative 4-
Anilinoquinazoline Derivatives
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While specific data for derivatives of 4-(2-methoxyphenoxy)aniline are not extensively
published, the following table illustrates the typical potency of related 4-anilinoquinazoline
inhibitors against EGFR and VEGFR-2, and their anti-proliferative activity against cancer cell
lines.

Anti-
Compound Target ) ] ]
) ICs0 (NM) Cell Line proliferative = Reference
Type Kinase
ICs0 (M)
4-
Anilinoquinaz  EGFR 10 - 100 A549 (Lung) 1-10 [9]
oline
4-
HT-29
Anilinoquinaz  VEGFR-2 50 - 500 2-15 9]
. (Colon)
oline
Vandetanib
(dual EGFR 500 A549 4.8 [10]
inhibitor)
Vandetanib
(dual VEGFR-2 40 HUVEC - [10]
inhibitor)
Conclusion

4-(2-Methoxyphenoxy)aniline is a highly valuable and versatile synthetic building block. Its
straightforward synthesis via established cross-coupling methodologies and its utility in
constructing the pharmacologically significant 4-anilinoquinazoline scaffold underscore its
importance in modern drug discovery. The ability of its derivatives to potently and selectively
inhibit key signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights its
potential for the development of novel anti-cancer therapeutics. This guide provides a
foundational resource for researchers and drug development professionals seeking to leverage
the synthetic potential of 4-(2-methoxyphenoxy)aniline in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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